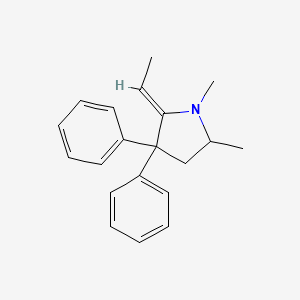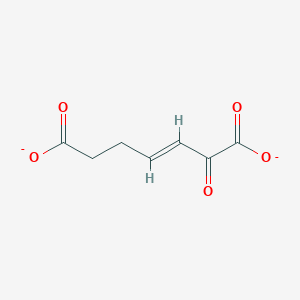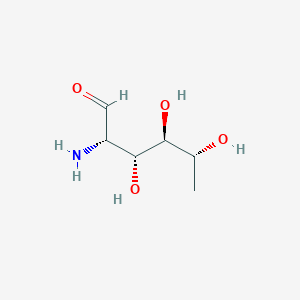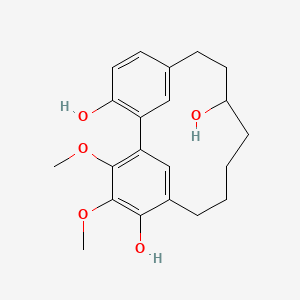
Myricanol
Descripción general
Descripción
Myricanol is a member of biphenyls.
Myricanol is a natural product found in Nageia nagi, Myrica nagi, and other organisms with data available.
Aplicaciones Científicas De Investigación
Myricanol in Obesity and Metabolic Disorders
Lipid Accumulation and Obesity : Myricanol, a diarylheptanoid isolated from Chinese bayberry, has been found to mitigate lipid accumulation in both 3T3-L1 adipocytes and high-fat diet-fed zebrafish. It acts by activating AMP-activated protein kinase (AMPK), suppressing adipogenesis, inducing lipolysis, and enhancing insulin-stimulated glucose uptake, positioning it as a potential therapeutic agent against obesity (Shen et al., 2019).
Muscle-Adipose Tissue Crosstalk : Studies have shown that myricanol can modulate the crosstalk between adipose tissue and skeletal muscle, alleviating high-fat diet-induced obesity and insulin resistance. This highlights its potential in addressing metabolic disorders linked to obesity (Shen et al., 2019).
Myricanol in Cancer Research
Lung Cancer : Myricanol has demonstrated growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma A549 cells and in vivo models. It influences the expression of key apoptosis-related genes, suggesting its potential as a treatment for lung cancer (Dai et al., 2014).
Leukemic Cells : Myricanol derivatives have shown effectiveness against human leukemic cells, particularly HL-60, by inducing apoptosis and influencing the cell cycle. This supports the potential of myricanol in leukemia treatment (Dai et al., 2017).
Myricanol in Neurodegenerative Diseases
Alzheimer’s Disease : Myricanol has been identified as a compound that can destabilize the microtubule-associated protein tau, a key factor in Alzheimer's disease. This suggests its potential use in developing therapies for AD (Jones et al., 2011).
Neuroprotective Activity : Myricanol has shown protective effects against oxidative stress-induced cytotoxicity in neurodegenerative models, indicating its potential as a remedy for neurodegenerative diseases (Chen et al., 2017).
Myricanol in Cardiovascular Diseases
Vascular Smooth Muscle Cells : Myricanol inhibited proliferation and migration of vascular smooth muscle cells, suggesting its potential in treating cardiovascular diseases like atherosclerosis and post-stent stenosis (Fan et al., 2022).
Anti-Androgenic Activity : Myricanol has shown anti-androgenic activity, particularly in inhibiting testosterone 5alpha-reductase. This could have implications in conditions linked to androgen activity, including some cardiovascular diseases (Matsuda et al., 2001).
Myricanol in Infectious Diseases
- Salmonella Infections : Myricanol interferes with the DNA-binding activity of HilD in Salmonella enterica, inhibiting its type III secretion system. This highlights its potential in treating infections caused by gram-negative bacteria (Wu et al., 2020).
Propiedades
IUPAC Name |
16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)
![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)
![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
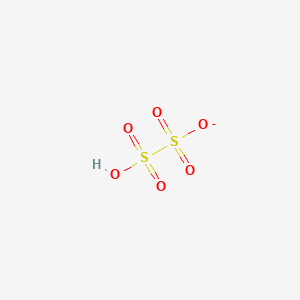
![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)
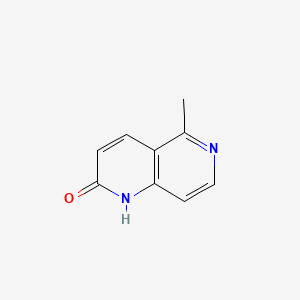
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1234611.png)
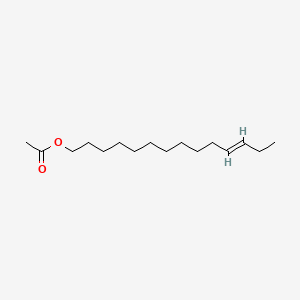
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)
